(2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine 2HCl is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of 227.1 g/mol. The compound is known for its potential biological activities, particularly as a histamine H3 receptor antagonist, which may have implications in treating various neurological disorders .
(2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine 2HCl is classified as a heterocyclic organic compound due to its pyridine ring structure. It falls under the category of brominated pyridines, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of (2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine typically involves several steps:
The structure of (2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine includes:
The stereochemistry at the 2-position of the pyridine ring is specified as (2R), indicating a specific spatial arrangement that may influence biological activity.
(2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine can undergo various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations .
The mechanism of action of (2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine primarily involves its interaction with histamine H3 receptors:
Research indicates that this mechanism may have therapeutic implications in conditions like sleep disorders and attention deficit hyperactivity disorder .
(2R)-5-Bromo-3-(2-pyrrolidinyl)pyridine has several scientific uses:
This compound exemplifies how modifications to simple heterocycles can lead to significant biological activities, making it a valuable asset in medicinal chemistry research.
Transition-metal catalysis enables precise enantiocontrol in constructing the stereogenic center of (2R)-5-bromo-3-(2-pyrrolidinyl)pyridine dihydrochloride. Nickel and iridium complexes demonstrate exceptional efficacy for forging the chiral pyrrolidine-pyridine linkage. Asymmetric borrowing hydrogen methodology leverages chiral iridacycle catalysts (e.g., CpIr(N^N) complexes) to mediate amination between 5-bromo-3-(pyridyl)propanal derivatives and primary amines under mild conditions. This strategy capitalizes on in situ aldehyde reduction to generate reactive enantioenriched intermediates that undergo cyclization with >90% enantiomeric excess (ee) [5]. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine with 3,5-dibromopyridine precursors provides an alternative stereoselective pathway, enabling installation of the pyridine moiety adjacent to the pyrrolidine nitrogen while preserving chirality through judicious ligand selection (BINAP, PHOX) [5]. Copper-mediated Ullmann coupling between 5-bromo-2-iodopyridines and enantiopure pyrrolidine nucleophiles (e.g., (R)-Boc-prolinol) delivers the target scaffold with complete stereoretention, though requires stoichiometric copper at elevated temperatures [8].
Table 1: Transition-Metal Catalyzed Approaches to Chiral Pyrrolidine-Pyridine Hybrids
Metal Catalyst | Ligand System | Substrate Pairing | ee (%) | Yield (%) |
---|---|---|---|---|
Iridium | Chiral BOX | Aldehyde + Benzylamine | 92 | 85 |
Palladium | (R)-BINAP | N-Boc-pyrrolidine + 3,5-Dibromopyridine | 89 | 78 |
Nickel | Chiral Diamine | Prolinol + 5-Bromo-3-iodopyridine | 95 | 82 |
Copper | Proline-Derived | (R)-Pyrrolidine + 5-Bromo-2-fluoropyridine | >99 | 70 |
Visible-light-mediated ring contraction of pyridines presents an innovative skeletal editing approach. Photoexcitation of pyridine-silylborane adducts (e.g., PhMe₂SiBpin) at 365 nm generates dihydropyridine intermediates that undergo silyl migration and ring contraction to enantiopure 2-azabicyclo[3.1.0]hex-3-enes—versatile precursors to 2-substituted pyrrolidines. Functional group tolerance encompasses bromopyridines, enabling direct access to brominated pyrrolidine scaffolds essential for downstream coupling [2]. Gold-catalyzed cycloisomerization of chiral homopropargyl sulfonamides delivers 2-vinylpyrrolidines annulated to pyridine rings with exceptional enantiopurity (>98% ee), leveraging chiral (DTBM-MeO-BIPHEP)Au complexes to control stereochemistry during cyclization [5].
Direct functionalization of inert C(sp³)-H bonds bypasses pre-functionalization requirements in pyrrolidine ring synthesis. Dirhodium(II) carboxylate catalysts (e.g., Rh₂(esp)₂) mediate intramolecular nitrene insertion into unactivated γ-C(sp³)-H bonds of 5-bromo-3-(aminopropyl)pyridine precursors, delivering N-unprotected pyrrolidine rings with excellent diastereoselectivity (>20:1 dr) at ambient temperature. This strategy tolerates bromopyridine moieties without competitive C-Br insertion or homocoupling [5] [7]. Copper-catalyzed carboamination utilizes N-carbamoyl-β-aminoethyltrifluoroborates to effect cyclization onto vinylpyridines, constructing pyrrolidine rings while simultaneously introducing 2-aryl/vinyl substituents. The reaction proceeds via radical-polar crossover mechanisms, enabling access to 2,5-disubstituted pyrrolidines with the bromopyridine unit at C3 [5].
Cobalt(III)-catalyzed C(sp³)-H amidation employs dioxazolones as nitrene precursors under mild conditions (40°C). Chiral Cp*Co(phox) catalysts induce enantioselective amidation of 5-bromo-3-(pyrrolidin-2-yl)pyridine precursors, enabling late-stage installation of amide groups at stereogenic centers without racemization [7]. Iron porphyrin complexes (e.g., [FeIII(TF4DMAP)Cl]) catalyze intermolecular benzylic C-H amination between alkylpyridines and aryl azides, providing direct access to 3-(aminomethyl)-5-bromopyridine intermediates critical for pyrrolidine annulation. This method exhibits remarkable chemoselectivity, preserving C-Br bonds during amination [5].
Table 2: C(sp³)-H Activation Strategies for Scaffold Elaboration
Activation Type | Catalyst | Precursor | Reaction Parameters | Yield (%) |
---|---|---|---|---|
Intramolecular C-H Amination | Rh₂(OAc)₄ | 5-Bromo-3-(3-aminopropyl)pyridine | 25°C, CH₂Cl₂ | 88 |
Intermolecular C-H Amination | [Fe(TF4DMAP)Cl] | 3-Methyl-5-bromopyridine + p-NosylN₃ | PhCF₃, 40°C | 75 |
Enantioselective C-H Amidation | Cp*Co(phox) | N-Acetyl-5-bromo-3-(pyrrolidin-2-yl)pyridine | AgSbF₆, 4Å MS | 82 |
Radical-Polar Carboamination | Cu(OTf)₂ | 5-Bromo-3-vinylpyridine + N-Carbamoyltrifluoroborate | DCE, 80°C | 68 |
Enantioselective construction of the pyrrolidine ring leverages chiral auxiliaries, catalysts, and resolving agents. Chiral pool derivatization employs L-proline as a cost-effective template, wherein bromopyridine installation at C3 proceeds via nucleophilic addition to N-Boc-prolinol aldehydes or Mitsunobu coupling with prolinol derivatives. This strategy delivers the (2R) configuration with complete stereoretention when configured from D-proline precursors [3] [9]. Nickel-catalyzed hydroalkylation of 3-pyrrolines with 3-bromopyridines enables regiodivergent access to C2- or C3-alkylated pyrrolidines. Employing chiral BOX ligands with nickel catalysts directs reductive coupling to afford (2R)-5-bromo-3-(2-pyrrolidinyl)pyridine with 94% ee, whereas cobalt catalysts favor C3-functionalized regioisomers [5].
Silylborane-mediated ring contraction of 4-substituted pyridines exhibits substrate-controlled stereoselectivity. 4-tert-Butylpyridine undergoes photochemical contraction to trans/cis-2-azabicyclo[3.1.0]hex-3-enes with complete diastereocontrol, whereas smaller 4-alkyl substituents afford trans/trans isomers. Hydrolytic ring-opening of these bicyclic intermediates provides access to enantiopure 2-substituted pyrrolidines, including brominated derivatives when 3-bromo-5-substituted pyridines are employed [2]. Dynamic kinetic resolution of racemic N-acylpyrrolidines via lipase-catalyzed (CAL-B) alcoholysis achieves >99% ee through selective acylation of the (2S)-enantiomer, leaving (2R)-N-acyl derivatives intact for deprotection. This approach resolves racemic 5-bromo-3-(pyrrolidin-2-yl)pyridine mixtures when coupled with in situ racemization under basic conditions [8].
Biocatalysis offers sustainable routes to enantiopure (2R)-5-bromo-3-(2-pyrrolidinyl)pyridine through kinetic resolution and asymmetric synthesis. Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of racemic 5-bromo-3-(1-pyrrolidinyl)pyridine precursors using vinyl acetate as acyl donor, resolving the (2R)-enantiomer with E-values >200 in nonpolar media (toluene, 30°C) [8]. Transaminases engineered for expanded substrate scope (e.g., Chromobacterium violaceum TA) convert 5-bromo-3-(pyrrolidinone-5-yl)pyridine ketones directly to chiral pyrrolidines with 98% ee and >90% conversion, utilizing isopropylamine as amine donor. This reductive amination avoids racemization pitfalls encountered in chemical methods [5].
Whole-cell biotransformations using recombinant E. coli expressing imine reductases (IREDs) enable asymmetric reductive amination of 5-bromo-3-(2-oxopropyl)pyridine with primary amines, constructing the pyrrolidine ring with concurrent stereocenter installation. This single-step assembly achieves >99% de and 97% ee for cyclic amine products when employing methylamine donors [8]. Enzymatic dynamic kinetic resolution combines lipase-mediated resolution with transition-metal-catalyzed racemization (e.g., Shvo's catalyst) to theoretically achieve 100% yield of enantiopure (2R)-isomer from racemic N-acyl precursors. This technology demonstrates particular utility for resolving sterically congested pyrrolidine derivatives bearing ortho-bromopyridine substituents [5] [8].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: